(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone
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Overview
Description
(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine ring, and a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the piperidine and methoxyaniline groups. One common synthetic route involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-diketone and hydroxylamine.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate electrophile.
Attachment of the Methoxyaniline Group: The methoxyaniline group can be attached via a coupling reaction, such as a Buchwald-Hartwig amination, where a methoxyaniline derivative reacts with a suitable aryl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halides, nucleophiles, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.
Biological Research: It is used in studies to understand its interactions with various biological targets, such as enzymes and receptors.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Peniciaculin A: A natural product with antifungal activity, similar in its broad-spectrum activity against phytopathogens.
Uniqueness
(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(4-methoxyanilino)piperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-12-17(13(2)24-20-12)18(22)21-10-4-5-15(11-21)19-14-6-8-16(23-3)9-7-14/h6-9,15,19H,4-5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYDAMPXFOCEPTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)NC3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>49.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49816989 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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